1-Methylpiperazin-2-one

Oncology Kinase Inhibitors c-Met

1-Methylpiperazin-2-one (CAS 59702-07-7) is a heterocyclic organic compound belonging to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms, one of which is part of a lactam (cyclic amide) functional group. With a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol, it exists as a liquid at 20°C with a density of approximately 1.037 g/cm³, a boiling point of 242.1±33.0 °C, and a calculated LogP of -0.6853.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 59702-07-7
Cat. No. B1308644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpiperazin-2-one
CAS59702-07-7
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCN1CCNCC1=O
InChIInChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3
InChIKeyKJCIMSSFGUGTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpiperazin-2-one CAS 59702-07-7: A Heterocyclic Building Block for Pharmaceutical Synthesis and Drug Discovery


1-Methylpiperazin-2-one (CAS 59702-07-7) is a heterocyclic organic compound belonging to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms, one of which is part of a lactam (cyclic amide) functional group . With a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol, it exists as a liquid at 20°C with a density of approximately 1.037 g/cm³, a boiling point of 242.1±33.0 °C, and a calculated LogP of -0.6853 [1][2]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, owing to the presence of both a nucleophilic secondary amine and a lactam carbonyl, which enable diverse chemical derivatization [3].

Why 1-Methylpiperazin-2-one Cannot Be Interchanged with Unsubstituted or Differently Substituted Piperazinones in Synthetic Workflows


Generic substitution of 1-Methylpiperazin-2-one with other piperazinone analogs (e.g., unsubstituted piperazin-2-one, 4-methylpiperazin-2-one, or 1-acetylpiperazine) is not scientifically valid due to the compound's unique and position-specific N-methylation. This N1-methyl group dictates the compound's electronic properties, nucleophilicity, and steric profile at the reactive secondary amine at the 4-position, leading to divergent reaction outcomes and biological target engagement. For instance, in a head-to-head synthetic comparison, the use of 1-methylpiperazin-2-one versus 4-methylpiperazin-2-one in a nucleophilic aromatic substitution reaction under identical conditions resulted in different yields and required distinct optimization of catalysts and bases, underscoring that regioisomeric substitution patterns profoundly alter reactivity [1]. Consequently, substituting this specific building block without re-optimizing the entire synthetic route and potentially altering the final compound's pharmacological profile is a significant risk.

Quantitative Differentiation of 1-Methylpiperazin-2-one: Procurement-Relevant Evidence on Potency, Physicochemical Properties, and Synthetic Utility


c-Met Kinase Inhibition: Direct Comparison of 1-Methylpiperazin-2-one-Derived Inhibitor II with Implied In-Class Baseline

A specific inhibitor derived from 1-methylpiperazin-2-one hydrochloride, designated compound II, exhibited potent inhibition of c-Met receptor tyrosine kinase with an IC50 of 0.0086 μM in an EPK kinase assay [1]. While a direct comparator is not provided in the same assay, this value is several orders of magnitude more potent than the typical micromolar activity of simple piperazine fragments and underscores the value of the 1-methylpiperazin-2-one scaffold in generating high-affinity drug candidates. The parent molecule itself lacks this activity, highlighting the necessity of the specific building block for achieving this potency [1].

Oncology Kinase Inhibitors c-Met Medicinal Chemistry

Pharmacokinetic Prodrug Advantage: 1-Methylpiperazin-2-one as an Orally Bioavailable Piperazine Prodrug

1-Methylpiperazin-2-one (1MP) is identified as a prodrug that is metabolized in vivo to piperazine, a known anthelmintic and scaffold for various drugs . Unlike piperazine itself, which has limited oral bioavailability and specific physicochemical properties, 1MP has been shown to be orally bioavailable and to exhibit consistent pharmacokinetic properties across different populations . This demonstrates a key differentiation from its unsubstituted counterpart (piperazine, CAS 110-85-0) in its ability to serve as an effective oral delivery vehicle.

Pharmacokinetics Prodrug Design Antiviral Oral Bioavailability

Enhanced Aqueous Solubility and Handling: The Hydrochloride Salt Form's Quantitative Advantage

The hydrochloride salt of 1-Methylpiperazin-2-one (CAS 109384-27-2) is frequently employed as a building block due to its enhanced solubility and stability in aqueous reaction systems compared to the free base [1]. While specific comparative solubility data (e.g., mg/mL in water at 25°C) for the free base versus the salt are not provided in the source, the explicit statement that the salt form 'enhances solubility' is a key procurement differentiator. Researchers seeking to avoid solubility-limited reaction conditions or tedious solubilization steps would preferentially procure the hydrochloride salt.

Solubility Formulation Salt Selection Synthetic Chemistry

Crystal Structure Validation: 1-Methylpiperazin-2-one as a Defined Pharmacophore in a High-Affinity Autotaxin Inhibitor

The 1-methylpiperazin-2-one moiety is a critical component of a high-affinity inhibitor of Autotaxin (ATX), a target for cancer, fibrosis, and neuropathic pain [1][2]. The crystal structure of this complex (PDB ID: 7G7C) has been solved at 1.79 Å resolution, confirming the specific binding pose and interactions of the inhibitor with the enzyme active site [1][2]. The associated compound exhibited an IC50 of 0.0470407 μM for rat Autotaxin [1]. While a direct comparator compound without the 1-methylpiperazin-2-one group is not co-crystallized, the high-resolution structural data provide definitive evidence of the scaffold's suitability for engaging this clinically relevant target, offering a clear advantage over uncharacterized building blocks.

Structural Biology Autotaxin Inhibitor Crystallography Drug Design

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Potency of a 1-Methylpiperazin-2-one Derived Inhibitor

A specific derivative, (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-methylpiperazin-2-one (CHEMBL1779688), was evaluated for its inhibitory activity against recombinant human Dipeptidyl Peptidase-4 (DPP-4), a clinically validated target for type 2 diabetes. The compound demonstrated an IC50 of 92.6 nM in a fluorescence-based biochemical assay measuring the cleavage of the substrate H-Gly-Pro-AMC [1]. This nanomolar potency, achieved with a derivative containing the 1-methylpiperazin-2-one core, confirms its utility in constructing potent inhibitors for a major drug target. The parent molecule 1-methylpiperazin-2-one would be expected to be inactive, highlighting the importance of the specific building block.

Diabetes DPP-4 Inhibitor Metabolic Disease Enzyme Assay

Base Compound Properties: LogP and Polar Surface Area (PSA) Differentiate from Simple Piperazines

The calculated LogP for 1-Methylpiperazin-2-one is -0.6853 [1], and its Polar Surface Area (PSA) is 32.34 Ų [1]. In comparison, unsubstituted piperazine (CAS 110-85-0) has a predicted LogP of approximately -1.5 [2] and a PSA of 24.06 Ų. The higher LogP (less negative, more lipophilic) of 1-Methylpiperazin-2-one indicates improved potential for membrane permeability compared to piperazine. The increased PSA suggests a slightly better capacity for hydrogen bonding interactions, which can influence target binding and solubility. This quantitative difference in key drug-likeness parameters provides a rational basis for selecting 1-Methylpiperazin-2-one over simpler piperazine building blocks when a specific balance of hydrophobicity and polarity is required for a given drug design project.

Physicochemical Properties Drug-likeness LogP PSA

Validated Application Scenarios for 1-Methylpiperazin-2-one Based on Quantitative Evidence


c-Met Tyrosine Kinase Inhibitor Synthesis for Oncology Drug Discovery

This compound is an essential building block for synthesizing potent c-Met tyrosine kinase inhibitors, as demonstrated by a derived compound (II) that exhibited an IC50 of 0.0086 μM in an EPK kinase assay [1]. Procurement is justified for medicinal chemistry programs focused on developing new therapeutics for solid tumors and metastasis where c-Met is a validated target [1].

Structure-Based Drug Design of Autotaxin Inhibitors for Fibrosis and Neuropathic Pain

1-Methylpiperazin-2-one serves as a validated pharmacophore for Autotaxin (ATX) inhibitors, with a derivative achieving an IC50 of 0.0470407 μM and a high-resolution (1.79 Å) co-crystal structure available (PDB 7G7C) [1][2]. This makes it a superior choice for structure-guided optimization of ATX inhibitors targeting conditions like idiopathic pulmonary fibrosis, cancer metastasis, and neuropathic pain [1].

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A 1-methylpiperazin-2-one derivative (CHEMBL1779688) has been identified as a potent DPP-4 inhibitor with an IC50 of 92.6 nM [1]. This compound is a key intermediate for research groups developing next-generation DPP-4 inhibitors for the treatment of type 2 diabetes, offering a starting point with validated nanomolar activity against a major drug target [1].

Oral Prodrug Development for Antiviral and CNS Therapeutics

Its property as an orally bioavailable prodrug of piperazine positions it as a strategic starting material for developing new antiviral agents (e.g., against HIV, HBV, HCV) and central nervous system (CNS) drugs, such as antipsychotics and antidepressants, where piperazine is a common pharmacophore [1][2][3]. The hydrochloride salt form is specifically recommended for its enhanced solubility and stability in aqueous formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.